Glycine, N-acetyl-N-(trimethylsilyl)-, trimethylsilyl ester
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Overview
Description
N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester: is a chemical compound with the molecular formula C10H23NO3Si2 and a molecular weight of 261.46552 g/mol . This compound is characterized by the presence of both acetyl and trimethylsilyl groups, which are commonly used in organic synthesis for protecting functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester typically involves the reaction of glycine with trimethylsilyl chloride in the presence of a base . The reaction proceeds through the formation of an intermediate silyl ether, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Reagents like fluoride ions (e.g., tetra-n-butylammonium fluoride) to remove the trimethylsilyl groups.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amino acids in peptide synthesis .
- Employed in the synthesis of complex organic molecules.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester involves the protection of functional groups during chemical reactions. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at specific sites on the molecule . This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
- Glycine, N,N-bis(trimethylsilyl)-, trimethylsilyl ester
- Trimethylsilyl [bis(trimethylsilyl)amino]acetate
- Glycine, tris-TMS
Uniqueness: N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester is unique due to the presence of both acetyl and trimethylsilyl groups, which provide dual protection for functional groups. This dual protection is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Properties
Molecular Formula |
C10H23NO3Si2 |
---|---|
Molecular Weight |
261.46 g/mol |
IUPAC Name |
trimethylsilyl 2-[acetyl(trimethylsilyl)amino]acetate |
InChI |
InChI=1S/C10H23NO3Si2/c1-9(12)11(15(2,3)4)8-10(13)14-16(5,6)7/h8H2,1-7H3 |
InChI Key |
VVWQARJVXPYDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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